molecular formula C7H16Cl2N2O2 B2739825 Methyl 1,4-diazepane-5-carboxylate dihydrochloride CAS No. 1219390-83-6

Methyl 1,4-diazepane-5-carboxylate dihydrochloride

Cat. No. B2739825
M. Wt: 231.12
InChI Key: GWJXXSVKDVAAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : It exists as a white powder .

Molecular Structure Analysis

The molecular structure of Methyl 1,4-diazepane-5-carboxylate dihydrochloride consists of a diazepane ring (a seven-membered heterocycle) with a carboxylate group and a methyl ester. The two hydrochloride ions are associated with the nitrogen atoms. Refer to the InChI code for the exact arrangement of atoms .

Scientific Research Applications

Chemical Synthesis and Ring Expansion Techniques
The synthesis and reactions of diazepane derivatives are pivotal in organic chemistry, providing a foundation for developing various pharmaceuticals and compounds with significant biological activity. A study by Fesenko et al. (2015) exemplifies this by detailing the nucleophile-dependent diastereoselectivity in the ring expansion of pyrimidines to give 1,3-diazepines. This research highlights a method for synthesizing polysubstituted tetrahydro-1H-1,3-diazepin-2-ones, revealing the influence of nucleophiles on diastereoselectivity. This synthesis approach underscores the versatility of diazepane derivatives in chemical reactions and their potential application in creating diverse molecular structures (Fesenko, A., Trafimova, L. A., Albov, D. V., & Shutalev, A., 2015).

Practical Synthesis for Medical Applications
The practical synthesis of diazepane derivatives, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, showcases the relevance of these compounds in medicinal chemistry. Gomi et al. (2012) have established a synthesis route for this key intermediate of Rho–kinase inhibitor K-115, demonstrating the compound's significance in drug development and production. This work not only provides a scalable synthesis method but also emphasizes the role of diazepane derivatives in synthesizing inhibitors with potential therapeutic applications (Gomi, N., Kouketsu, A., Ohgiya, T., & Shibuya, K., 2012).

Role in Synthesizing Serotonin-3 Receptor Antagonists
Diazepine rings are crucial in synthesizing compounds with significant biological activities. Harada et al. (1998) describe an efficient method for synthesizing optically active hexahydro-1,4-diazepine, a key intermediate of DAT-582, a potent and selective serotonin-3 receptor antagonist. This research underscores the importance of diazepane derivatives in developing drugs targeting the central nervous system, highlighting their potential in treating conditions influenced by serotonin receptors (Harada, H., Morie, T., Suzuki, T., Yoshida, T., & Kato, S., 1998).

Expanding Synthetic Methodologies
The diversification of synthetic methodologies involving diazepane derivatives is essential for advancing organic chemistry and medicinal chemistry. Bullock et al. (1972) explored the ring expansion of a chloromethyl-tetrahydropyrimidinone to produce methoxy- and cyano- derivatives of diazepine carboxylates, demonstrating innovative approaches to manipulating diazepine structures for synthesizing new compounds. This work not only contributes to the synthetic repertoire of organic chemists but also opens new avenues for developing diazepane-based molecules with varied biological activities (Bullock, E., Carter, R., Gregory, B., & Shields, D. C., 1972).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 1,4-diazepane-5-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-2-3-8-4-5-9-6;;/h6,8-9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJXXSVKDVAAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4-diazepane-5-carboxylate dihydrochloride

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